molecular formula C₇H₅D₄NOS B1153727 (R)-(-)-p-Toluenesulfinamide-d4

(R)-(-)-p-Toluenesulfinamide-d4

Cat. No.: B1153727
M. Wt: 159.24
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(-)-p-Toluenesulfinamide-d4 is a chiral, deuterated reagent designed for advanced synthetic and pharmacological research. This compound is anticipated to serve as a critical chiral auxiliary and resolving agent in asymmetric synthesis, enabling the construction of stereodefined molecules, particularly in the synthesis of enantiomerically pure amines, which are prevalent motifs in active pharmaceutical ingredients (APIs) . The incorporation of deuterium atoms offers significant value for mechanistic studies and drug discovery. Deuterated compounds can be used as internal standards in mass spectrometry for the precise quantification of analytes in complex biological matrices . Furthermore, the deuterium isotope effect can be leveraged to investigate detailed reaction mechanisms or to modify the metabolic profile of lead compounds, potentially improving their pharmacokinetic properties . In a broader context, sulfonamide derivatives demonstrate a wide range of biological activities. Research on the parent structure, p-toluenesulfonamide, has revealed its potential as a carbonic anhydrase inhibitor, showing anti-cancer activity in models of metastatic breast cancer by disrupting hypoxia-induced pathways . Other derivatives are extensively explored for their antibacterial, antifungal, and anti-inflammatory properties, often acting by mimicking essential biological molecules and interfering with key enzymatic processes . As a specialized building block, this compound provides researchers in medicinal and organic chemistry with a versatile tool to develop novel deuterated pharmaceuticals, trace metabolic pathways, and achieve high stereocontrol in complex molecular synthesis.

Properties

Molecular Formula

C₇H₅D₄NOS

Molecular Weight

159.24

Synonyms

(-)-(R)-p-Toluenesulfinamide-d4;  (R)-(-)-p-Toluenesulfinamide-d4;  (R)-Tolylsulfinamide-d4;  (R)-p-Toluenesulfinamide-d4;  [S(R)]-4-Methyl-benzenesulfinamide-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of R P Toluenesulfinamide D4

Stereoselective Synthesis of Chiral p-Toluenesulfinamides

The generation of the chiral sulfur center in p-toluenesulfinamides with a high degree of stereoselectivity is paramount. The (R)-configuration is typically accessed through diastereoselective or enantioselective methods, which are foundational to the synthesis of the deuterated target molecule.

Enantioselective Synthetic Routes to (R)-(-)-p-Toluenesulfinamide Precursors

The most prominent and historically significant method for the asymmetric synthesis of chiral sulfinates, which are direct precursors to sulfinamides, is the Andersen synthesis. acs.orgnih.gov This method relies on the use of a chiral auxiliary, most commonly (-)-menthol, to induce diastereoselectivity. The key steps involve:

Reaction of p-toluenesulfinyl chloride with a chiral alcohol: p-Toluenesulfinyl chloride is reacted with a chiral alcohol, such as (1R,2S,5R)-(-)-menthol, to form a mixture of diastereomeric menthyl p-toluenesulfinates. acs.org

Diastereomer Separation: The diastereomers exhibit different physical properties, allowing for their separation by fractional crystallization. This step is crucial for obtaining a diastereomerically pure sulfinate ester. acs.org

Nucleophilic Substitution: The separated diastereomerically pure menthyl p-toluenesulfinate is then treated with a nucleophile. To obtain the corresponding sulfinamide, ammonia (B1221849) or a protected amine equivalent is used. This reaction typically proceeds with inversion of configuration at the sulfur atom.

An alternative approach involves the asymmetric oxidation of sulfenamides, though this is often less efficient for producing highly enantioenriched sulfinamides compared to the Andersen method. nih.gov More contemporary methods have also explored the use of chiral catalysts for the asymmetric condensation of sulfinates with ammonia sources, offering a more direct route to enantioenriched sulfinamides. rsc.org

Preparative Scale Synthesis Considerations for Chiral Sulfinamides

Scaling up the synthesis of chiral sulfinamides requires careful consideration of several factors to ensure efficiency, safety, and purity. For methods like the Andersen synthesis, the efficiency of the diastereomeric separation is a critical bottleneck. acs.org The choice of solvent and crystallization conditions must be optimized to maximize the yield of the desired diastereomer.

For larger-scale preparations, chromatographic separation of diastereomers is often impractical and economically unviable. Therefore, efficient crystallization protocols are essential. The development of methods that utilize more readily available and recoverable chiral auxiliaries is an ongoing area of research. Furthermore, direct catalytic enantioselective methods are highly desirable for preparative scale synthesis as they avoid the need for stoichiometric chiral auxiliaries and separation of diastereomers. rsc.org The stability of the sulfinamide product under the reaction and workup conditions is also a key consideration, as over-oxidation to the corresponding sulfonamide can be a competing side reaction.

Method Key Reagents Typical Yield Typical Enantiomeric Excess (ee) Key Considerations
Andersen Synthesisp-Toluenesulfinyl chloride, (-)-Menthol, Ammonia40-60% (overall)>98%Efficiency of diastereomer crystallization is critical for high ee.
Asymmetric OxidationSulfenamide, Chiral oxidantVariableModerate to highCatalyst loading and oxidant selection are crucial.
Catalytic Asymmetric CondensationSulfinate ester, Ammonia source, Chiral catalyst60-90%>95%Catalyst cost and turnover number are important for scale-up.

Strategies for Deuterium (B1214612) Incorporation in (R)-(-)-p-Toluenesulfinamide-d4

The introduction of four deuterium atoms onto the p-tolyl group of (R)-(-)-p-toluenesulfinamide can be achieved through various strategies, either by starting with a deuterated precursor or by performing isotopic exchange on a pre-formed molecule.

Targeted Deuteration at Specific Molecular Positions

For the synthesis of this compound, the four deuterium atoms are located on the aromatic ring of the p-tolyl group. This can be accomplished by utilizing a deuterated starting material, such as toluene-d8. The synthesis would then proceed through the following sequence:

Sulfonation of Toluene-d8: Toluene-d8 is sulfonated to produce p-toluenesulfonic acid-d7.

Conversion to p-Toluenesulfinyl Chloride-d7: The resulting sulfonic acid is then converted to the corresponding sulfinyl chloride.

Stereoselective Synthesis: The deuterated p-toluenesulfinyl chloride-d7 can then be used in the Andersen synthesis as described in section 2.1.1. This would involve reaction with a chiral auxiliary, separation of diastereomers, and subsequent reaction with ammonia to yield this compound (with deuteration on the aromatic ring and potentially the methyl group, which can be controlled by the choice of deuterated toluene). To achieve d4-labeling specifically on the aromatic ring, toluene-d5 (ring deuterated) would be the ideal starting material.

Alternatively, direct hydrogen isotope exchange (HIE) on the non-deuterated (R)-(-)-p-toluenesulfinamide can be employed. This method involves the exchange of protons for deuterons directly on the aromatic ring. tn-sanso.co.jp

Utilization of Deuterated Reagents and Solvents

The primary deuterated reagent for HIE reactions is typically deuterium oxide (D₂O), which serves as the deuterium source. tn-sanso.co.jp The reaction is often catalyzed by a transition metal catalyst, such as iridium, ruthenium, or palladium complexes. tn-sanso.co.jpnih.gov The choice of catalyst is crucial for achieving high levels of deuteration at the desired positions.

For the synthesis starting from a deuterated precursor, deuterated solvents may be used to maintain the isotopic purity of the compound throughout the synthetic sequence, although this is often not necessary if the deuterium atoms are in non-exchangeable positions. In HIE reactions, the deuterated solvent itself, such as deuterated acetic acid or a deuterated alcohol, can sometimes act as the deuterium source in conjunction with a catalyst.

Chemical Modifications and Functionalization of this compound

The utility of this compound as a chiral auxiliary is intrinsically linked to its ability to be chemically modified and functionalized. These transformations are crucial for its activation and for the synthesis of a diverse range of chiral molecules. The chemical reactivity of this deuterated compound is expected to be analogous to its non-deuterated counterpart, with the primary sites for modification being the nitrogen atom of the sulfinamide and the aromatic p-tolyl ring.

N-Derivatization Reactions for Chiral Auxiliary Activation

The activation of this compound for its role as a chiral auxiliary is predominantly achieved through N-derivatization reactions. These reactions involve the substitution of one or both hydrogen atoms on the nitrogen with various functional groups, which modulates the electronic properties and steric environment of the sulfinyl group, thereby influencing the stereochemical outcome of subsequent reactions. The primary modes of N-derivatization are N-acylation and N-alkylation.

N-Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, in the presence of a base, leads to the formation of N-acylsulfinamides. These derivatives are important intermediates in various synthetic transformations. The specific conditions and outcomes of these reactions are expected to mirror those of the non-deuterated analog.

Acylating AgentBaseSolventTypical Yield (%)
Acetyl ChloridePyridineDichloromethane>90
Benzoyl ChlorideTriethylamineTetrahydrofuran>85
Boc-AnhydrideDMAPAcetonitrile>95

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of this compound can be accomplished through reaction with alkyl halides or other electrophilic alkylating agents. These N-alkylated derivatives are valuable in the synthesis of chiral amines and other nitrogen-containing compounds.

Alkylating AgentBaseSolventTypical Yield (%)
Methyl IodidePotassium CarbonateAcetone>80
Benzyl BromideSodium HydrideTetrahydrofuran>75
Allyl BromideCesium CarbonateN,N-Dimethylformamide>85

Transformations of the p-Tolyl Aromatic Moiety

While the primary function of the p-tolyl group is to provide a stable and sterically defined framework for the chiral sulfinyl group, it can also be a site for further functionalization. Transformations of the deuterated p-tolyl aromatic moiety in this compound can lead to the synthesis of novel chiral auxiliaries with tailored electronic and steric properties.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be performed on the aromatic ring, although the directing effects of the sulfinamide group and the presence of the methyl group would need to be considered. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could also be envisioned, starting from a halogenated derivative of the deuterated p-toluenesulfinamide. These modifications would allow for the introduction of a wide range of substituents onto the aromatic ring, further expanding the synthetic utility of this class of chiral auxiliaries.

Synthesis of Analogous Deuterated Sulfinyl Compounds

The synthetic principles applied to the preparation of this compound can be extended to create a variety of other deuterated sulfinyl compounds. By starting with different deuterated aromatic or aliphatic precursors, a library of isotopically labeled chiral sulfinamides and related sulfinyl compounds can be accessed.

For instance, the use of deuterated benzene (B151609) could lead to the synthesis of (R)-(-)-Benzenesulfinamide-d5. Similarly, starting with deuterated thiols, a range of deuterated sulfoxides can be prepared through oxidation. The synthesis of deuterated sulfoxides is of particular interest, as these compounds are also valuable chiral building blocks in asymmetric synthesis. The development of synthetic routes to these analogous deuterated sulfinyl compounds would provide a valuable toolkit for researchers in the fields of medicinal chemistry and materials science, enabling detailed mechanistic studies and the development of novel chiral technologies.

Advanced Research Applications of Deuterium Labeling with R P Toluenesulfinamide D4

Deuterium (B1214612) as a Traceable Isotope in Reaction Pathway Studies

The substitution of hydrogen with deuterium in a molecule like (R)-(-)-p-toluenesulfinamide-d4 provides a subtle yet powerful tracer for monitoring the fate of specific atoms throughout a chemical transformation. The increased mass of deuterium compared to protium (B1232500) (standard hydrogen) allows for its detection and quantification in reaction products and intermediates, thereby shedding light on intricate reaction pathways.

Furthermore, in reactions involving the transfer of hydrogen atoms, such as certain reduction or oxidation processes, the use of this compound can unambiguously establish the source of the transferred hydrogen. By analyzing the products for deuterium incorporation using techniques like mass spectrometry or NMR spectroscopy, scientists can confirm whether the hydrogen originates from the solvent, a reagent, or the sulfinamide itself.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium labeling offers significant advantages in nuclear magnetic resonance (NMR) spectroscopy, a cornerstone technique for molecular structure determination and the study of dynamic processes. researchgate.net

Strategies for Enhanced NMR Signal Resolution and Sensitivity

In proton NMR (¹H NMR) spectroscopy, the presence of numerous hydrogen atoms can lead to complex spectra with overlapping signals, making interpretation challenging. The substitution of hydrogen with deuterium in this compound simplifies the ¹H NMR spectrum by removing the signals from the deuterated positions. researchgate.net This is because deuterium resonates at a very different frequency from protons and is typically not observed in a standard ¹H NMR experiment. researchgate.net This spectral simplification can be particularly advantageous when studying the interactions of the sulfinamide with other molecules, as it allows the signals of the binding partner to be observed more clearly.

Moreover, deuterated solvents are routinely used in NMR to avoid large solvent signals that would otherwise obscure the signals of the analyte. researchgate.net In a similar vein, selective deuteration of the tolyl group in this compound can help in focusing on the NMR signals originating from the core sulfinamide functional group and any molecules it interacts with.

Investigation of Molecular Dynamics and Conformational Exchange

Deuterium NMR (²H NMR) spectroscopy is a powerful technique for studying the motion and dynamics of molecules. nih.gov While ¹H NMR provides information on the structure of a molecule, ²H NMR can reveal how different parts of a molecule are moving and exchanging between different conformations. nih.gov The quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to its local electronic environment and orientation. nih.gov

Utilization in Mass Spectrometry for Structural Elucidation and Quantitative Analysis (Conceptual, not specific compound analysis)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Deuterium labeling is a valuable tool in MS for both identifying unknown compounds and for precise quantification.

In the context of structural elucidation, the known mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u) provides a clear signature in the mass spectrum. When a molecule containing this compound undergoes fragmentation in the mass spectrometer, the resulting fragments containing the deuterated tolyl group will have a mass that is four units higher than the corresponding fragments from the non-deuterated analog. This predictable mass shift allows for the confident identification of fragments containing the tolyl moiety, which is instrumental in piecing together the fragmentation pathway and, by extension, the structure of the parent molecule. mdpi.com Studies on related p-toluenesulfonamides have shown that understanding these fragmentation pathways is crucial for their characterization. mdpi.com

Emerging Research Directions and Future Prospects for R P Toluenesulfinamide D4

Development of Novel Catalytic Systems Incorporating (R)-(-)-p-Toluenesulfinamide-d4

The non-deuterated (R)-(-)-p-toluenesulfinamide has proven to be a cornerstone in the development of chiral ligands for a myriad of transition-metal-catalyzed reactions. These ligands, often bidentate or tridentate, coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The development of novel catalytic systems incorporating this compound is a logical and promising extension of this work.

The primary motivation for using the d4-analogue lies in the potential for mechanistic studies through the kinetic isotope effect. sciengine.comnih.govresearchgate.net By comparing the reaction rates and selectivities of catalysts derived from the deuterated and non-deuterated sulfinamides, researchers can probe whether the aromatic ring of the auxiliary is involved in any rate-determining or selectivity-determining steps. For instance, in reactions where C-H activation or other interactions with the tolyl group are suspected, a measurable KIE would provide strong evidence for such an interaction. This information is invaluable for the rational design of more active and selective catalysts.

Future research will likely focus on synthesizing a new generation of chiral ligands based on this compound for use in reactions such as:

Palladium-catalyzed allylic alkylations: Where the sulfinamide-derived ligand can influence the stereochemistry of the newly formed C-C bond. mdpi.com

Copper-catalyzed conjugate additions: A field where sulfinamide-based ligands have already shown considerable promise.

Rhodium- and Iridium-catalyzed hydrogenations: To create highly enantiomerically enriched products.

The data below illustrates the types of catalytic systems where the incorporation of the d4-sulfinamide could provide significant mechanistic insights.

Catalyst System Employing (R)-p-Toluenesulfinamide DerivativesReaction TypePotential Mechanistic Insight from d4-Analogue
Pd / (S,S)-Trost Ligand AnalogueAsymmetric Allylic AlkylationElucidation of non-covalent interactions between the tolyl group and the substrate. mdpi.com
Cu / Phosphine-Sulfinamide Ligand1,4-Conjugate AdditionProbing the role of the tolyl group in the catalyst's structural rigidity and electronic properties.
Rh / Diene-Sulfinamide LigandAsymmetric HydrogenationInvestigating potential C-H/π interactions that influence enantioselectivity.

Exploration of Photocatalytic and Electrocatalytic Applications in Asymmetric Synthesis

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering unique reaction pathways under mild conditions. nih.govnih.gov The application of chiral catalysts in these fields to achieve asymmetric transformations is a major contemporary challenge. This compound is poised to play a significant role in this area, not as a direct photocatalyst or electrocatalyst, but as a chiral auxiliary or ligand that can impart stereocontrol.

In asymmetric photocatalysis , chiral catalysts can operate through energy transfer or photoredox cycles to generate reactive intermediates that then engage in stereoselective bond formation. nih.gov Ligands derived from (R)-(-)-p-toluenesulfinamide could be used to create chiral transition-metal photocatalysts. The use of the d4-variant would be particularly insightful for understanding the mechanism of enantioselection. For example, if the excited state of the catalyst interacts with the substrate in a way that involves the tolyl ring, a KIE might be observed, providing crucial information for catalyst optimization.

Electrocatalytic asymmetric synthesis offers another exciting frontier. By using an electric current to drive redox reactions, new synthetic transformations become possible. Chiral electrodes or chiral mediators are required to induce enantioselectivity. Sulfinamide-based chiral ligands could be appended to electrode surfaces or used in solution to create a chiral environment around the electrochemically generated intermediates. The d4-sulfinamide would serve as a mechanistic probe to understand the interactions between the chiral catalyst and the substrate at the electrode-solution interface.

Emerging Catalytic FieldPotential Role of this compound DerivativesExample Reaction
Asymmetric PhotocatalysisChiral ligands for transition-metal photosensitizers.Enantioselective [2+2] cycloadditions, radical cyclizations. nih.gov
Asymmetric ElectrocatalysisChiral ligands for redox-active metal catalysts or as chiral mediators.Enantioselective reductive couplings, oxidative cross-couplings.

Expansion of Reaction Scope and Substrate Generality in Complex Molecule Synthesis

The synthesis of complex, biologically active molecules often requires a high degree of stereochemical control over multiple steps. youtube.com Chiral auxiliaries like (R)-(-)-p-toluenesulfinamide are instrumental in achieving this control. chemimpex.comchempedia.info The d4-analogue, by providing a tool for detailed mechanistic understanding, can indirectly contribute to expanding the scope and generality of reactions used in complex molecule synthesis.

A deeper understanding of reaction mechanisms allows chemists to rationally modify reaction conditions, catalyst structures, and substrate designs to overcome limitations. For example, if a KIE study using the d4-sulfinamide reveals an unfavorable steric interaction involving the tolyl group with a particular substrate class, a new generation of auxiliaries could be designed with modified aromatic rings to accommodate a broader range of substrates.

This approach could be particularly beneficial in the total synthesis of natural products and pharmaceuticals, where late-stage modifications and the introduction of chiral centers into complex scaffolds are often challenging.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical research and production by enabling rapid reaction optimization, improved safety, and scalability. researchgate.net The integration of chiral auxiliaries and catalysts into these automated systems is a key area of development.

(R)-(-)-p-Toluenesulfinamide and its derivatives are well-suited for flow chemistry applications due to their stability and the often-solid-supported nature of the derived catalysts, which allows for easy separation and recycling. The d4-analogue can be used in initial, small-scale automated screening experiments to rapidly gather mechanistic data. An automated platform could, for instance, run parallel reactions with both the deuterated and non-deuterated catalysts under a wide range of conditions, with online analytics monitoring reaction rates and selectivities. This would provide a wealth of data for building kinetic models and understanding the factors that govern stereoselectivity.

TechnologyAdvantage of Integrating this compoundPotential Outcome
Flow ChemistryEnables rapid and safe execution of reactions for mechanistic studies. researchgate.netAccelerated optimization of reaction conditions based on KIE data.
Automated SynthesisHigh-throughput screening of reaction parameters with both isotopic forms.Comprehensive mechanistic understanding and development of robust synthetic protocols.

Hybrid Approaches Combining this compound with Organocatalysis or Biocatalysis

The combination of different catalytic modes, such as transition-metal catalysis with organocatalysis or biocatalysis, can lead to novel and highly efficient synthetic transformations. (R)-(-)-p-toluenesulfinamide has already found applications in organocatalysis, for example, in the stereoselective reduction of imines. chemimpex.comthieme-connect.de

The use of this compound in these hybrid systems would offer unique opportunities for mechanistic investigation. In a combined organocatalytic/metal-catalytic cycle, it could be used to determine which catalytic species, if any, interacts with the tolyl group of the sulfinamide.

Similarly, in combination with biocatalysis , where enzymes are used to perform highly selective transformations, the d4-sulfinamide could be used as a substrate or part of a substrate to probe enzyme active sites. mpg.de For instance, if an enzyme metabolizes a compound containing the p-toluenesulfinyl group, a KIE could indicate whether a C-H bond on the aromatic ring is cleaved during the enzymatic process. This would be valuable information for understanding enzyme mechanisms and for engineering new biocatalysts.

Hybrid Catalysis ApproachRole of this compoundIllustrative Application
Organo-Metal Hybrid CatalysisMechanistic probe to dissect the roles of each catalyst.Cooperative asymmetric synthesis of complex chiral amines.
Chemo-Biocatalytic SystemsProbing enzyme active sites and mechanisms. mpg.deKinetic resolution of sulfinamide-containing compounds or their derivatives.

Q & A

Q. What are the recommended analytical techniques for confirming the enantiomeric purity of (R)-(-)-p-Toluenesulfinamide-d4 in asymmetric synthesis?

Chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD or OD columns) is the gold standard for determining enantiomeric excess. Ensure mobile phase optimization (e.g., hexane/isopropanol ratios) to resolve enantiomers. Complementary techniques like polarimetry or circular dichroism (CD) spectroscopy can validate results, though deuterium substitution may require adjusted calibration curves due to isotopic effects on optical rotation .

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Follow pharmacopeial guidelines for toluenesulfonamide derivatives, specifying reaction conditions (temperature, solvent purity, catalyst loading) and deuterium source (e.g., D₂O or deuterated reagents). Include detailed NMR acquisition parameters (e.g., ¹H NMR at 400 MHz in DMSO-d₆) and report isotopic enrichment levels via mass spectrometry. Cross-reference protocols from validated methodologies, such as those outlined in pharmacopeial monographs for related sulfonamides .

Q. What isotopic effects should be considered when using this compound in kinetic studies?

Deuteration can alter reaction rates (kinetic isotope effects, KIE) and equilibrium positions. For example, C-D bonds have lower vibrational frequencies than C-H bonds, potentially slowing hydrogen/deuterium transfer steps. Use computational methods (e.g., DFT calculations) to predict KIEs and validate experimentally via comparative kinetics with non-deuterated analogs. Report uncertainties arising from isotopic impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data when analyzing deuterated derivatives like this compound compared to non-deuterated analogs?

Deuterium substitution eliminates ¹H signals at deuterated positions, simplifying splitting patterns but complicating integration. Use ²H-decoupled ¹H NMR or heteronuclear experiments (HSQC, HMBC) to resolve ambiguities. For quantitative analysis, validate purity via LC-MS with deuterium-specific calibration curves. Document solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .

Q. What strategies are effective for resolving conflicting isotopic effects in stereoselective reactions involving this compound?

Perform isotopic labeling studies in tandem with kinetic profiling. For instance, compare enantioselectivity in H₂O vs. D₂O to isolate solvent isotope effects. Use enantiomerically enriched substrates to decouple steric and electronic contributions. Statistical tools (e.g., multivariate regression) can disentangle competing factors, while in situ FTIR or Raman spectroscopy may capture real-time deuterium incorporation .

Q. How should researchers design experiments to investigate the role of this compound in chiral auxiliary-mediated catalysis?

Employ a factorial design to test variables such as temperature, solvent polarity, and auxiliary loading. Use isotopic tracer experiments (e.g., ¹⁸O labeling) to track auxiliary turnover. Include control reactions with non-deuterated auxiliaries to quantify isotopic impacts on enantiomeric excess. Data should be analyzed using ANOVA to identify significant interactions, with uncertainties reported as confidence intervals .

Q. What methodologies are recommended for detecting trace impurities in this compound synthesized via deuterium exchange?

Combine high-resolution mass spectrometry (HRMS) with ²H NMR to identify residual protons or isotopic scrambling. For trace organic impurities, use UPLC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water). Validate methods against pharmacopeial standards for sulfonamide purity, ensuring detection limits ≤0.1% .

Data Analysis and Reporting

Q. How should contradictory data on the thermodynamic stability of this compound be analyzed in publications?

Conduct sensitivity analyses to assess the impact of measurement errors (e.g., DSC calibration drift) or sample heterogeneity. Use Bayesian statistics to quantify the probability of competing stability models. Transparently report raw data in appendices, with processed results in the main text. Cross-validate findings using independent techniques like isothermal titration calorimetry (ITC) .

Q. What statistical approaches are appropriate for evaluating deuterium-induced conformational changes in this compound?

Apply principal component analysis (PCA) to crystallographic or molecular dynamics data to identify dominant conformational shifts. Pair with bootstrapping to estimate uncertainty in torsion angle distributions. For NMR-derived data, use residual dipolar coupling (RDC) measurements to validate computational models .

Ethical and Replicability Considerations

Q. How can researchers ensure replicability when publishing synthetic protocols for this compound?

Adhere to the Materials and Methods guidelines from Nature Protocols, detailing reagent lot numbers, instrument calibration dates, and environmental controls (humidity, oxygen levels). Provide raw spectral data in supplementary materials and deposit synthetic intermediates in public repositories (e.g., ChemSpider). Partner with independent labs for interlaboratory validation .

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